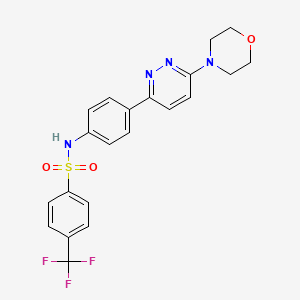

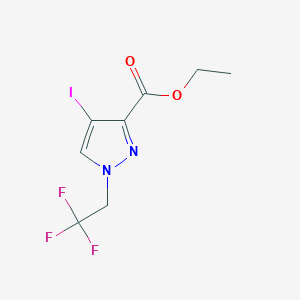

![molecular formula C7H10O B2454150 (1R,5R)-Bicyclo[3.2.0]heptane-6-one CAS No. 81444-97-5](/img/structure/B2454150.png)

(1R,5R)-Bicyclo[3.2.0]heptane-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

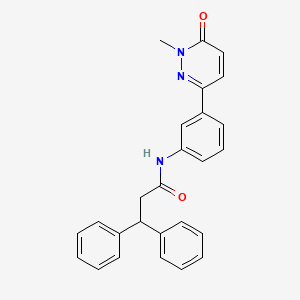

“(1R,5R)-Bicyclo[3.2.0]heptane-6-one” is a chemical compound . It contains a total of 18 atoms, including 10 Hydrogen atoms, 7 Carbon atoms, and 1 Oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” includes 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, and 1 ketone (aliphatic) .

Aplicaciones Científicas De Investigación

Asymmetric Nitrogen Configuration

The research on the twisting of 5- and 6-membered rings in bicyclic cis-diaziridines reveals the rapid process of these structural changes, highlighting the potential for asymmetric nitrogen configurations in chemical synthesis (Shustov et al., 1985) Consensus Paper Details.

Enzyme Inhibition

A study demonstrated the synthesis of isomeric bicyclo[4.1.0]heptane analogues of a glycosidase inhibitor, illustrating the compounds' inhibitory activities against α-galactosidase enzymes. This underscores the relevance of such bicyclic structures in developing enzyme inhibitors (Wang & Bennet, 2007) Consensus Paper Details.

Chemical Synthesis and Structure Analysis

The generation and analysis of Bicyclo[4.1.0]hept-1,6-ene provided insights into its chemical behavior, dimerization, and oxidation products, offering a basis for further chemical synthesis and structural analysis in the field (Billups et al., 1996) Consensus Paper Details.

Radical Cyclizations to Bicycloheptanes

Research on radical cyclization cascades leading to Bicyclo[3.1.1]heptanes has shown efficient pathways for the construction of complex bicyclic structures, which is crucial for organic synthesis (Bogen et al., 1999) Consensus Paper Details.

Propiedades

IUPAC Name |

(1R,5R)-bicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-4-5-2-1-3-6(5)7/h5-6H,1-4H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADFSXKNPLLSDY-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(=O)[C@@H]2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

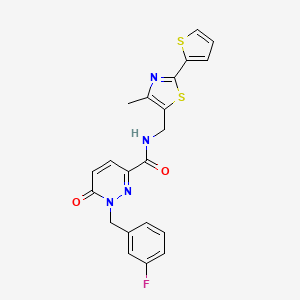

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxybenzoyl)benzohydrazide](/img/structure/B2454079.png)

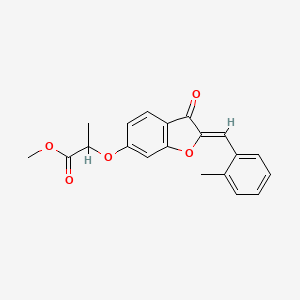

![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

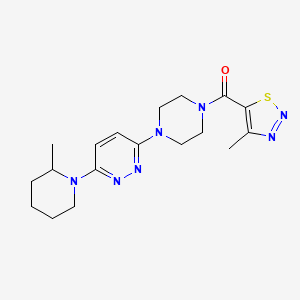

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454088.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2454089.png)